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Compound of Interest

Compound Name:
Boc-(S)-3-Amino-(6-phenyl)-5-

hexenoic acid

Cat. No.: B1276585 Get Quote

Technical Guide: Boc-(S)-3-Amino-(6-phenyl)-5-
hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral, non-proteinogenic amino acid

derivative. Its structure, featuring a Boc-protected amine, a carboxylic acid, and a styryl moiety,

makes it a valuable building block in medicinal chemistry and drug discovery. The presence of

both a chiral center and a reactive alkene functionality allows for the stereocontrolled synthesis

of complex molecular architectures. This guide provides a comprehensive overview of the

known chemical properties, a representative synthetic protocol, and potential applications of

this compound, with a focus on its relevance to drug development.

Chemical Properties
While specific experimental data for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is not

widely available in peer-reviewed literature, its properties can be inferred from data on closely

related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties
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Property Value Source/Notes

CAS Number 270596-44-6 Commercial Suppliers

Molecular Formula C₁₇H₂₃NO₄ Calculated

Molecular Weight 305.37 g/mol Calculated

Appearance White to off-white solid
Expected, typical for Boc-

amino acids

Melting Point Not reported -

Boiling Point Not reported -

Density Not reported

For the related Fmoc-(S)-3-

Amino-(6-phenyl)-5-hexenoic

acid: 1.240 ± 0.06 g/cm³

Solubility
Soluble in organic solvents like

DCM, EtOAc, MeOH

Expected for Boc-protected

amino acids

Table 2: Spectroscopic Data (Expected)

Technique Expected Peaks/Signals

¹H NMR

δ ~7.2-7.4 (m, 5H, Ar-H), ~6.0-6.5 (m, 2H, -

CH=CH-), ~5.0 (br d, 1H, NH), ~4.0 (m, 1H, CH-

N), ~2.5 (m, 2H, CH₂-COOH), ~2.3 (m, 2H, CH₂-

C=C), ~1.4 (s, 9H, C(CH₃)₃)

¹³C NMR

δ ~175 (C=O, acid), ~155 (C=O, Boc), ~137 (Ar-

C), ~130-135 (-CH=CH-), ~126-129 (Ar-CH),

~80 (C(CH₃)₃), ~50 (CH-N), ~40 (CH₂-COOH),

~35 (CH₂-C=C), ~28 (C(CH₃)₃)

IR (cm⁻¹)

~3300 (N-H stretch), ~2980 (C-H stretch),

~1710 (C=O stretch, acid and carbamate),

~1600 (C=C stretch), ~1520 (N-H bend)

Mass Spec (ESI-MS) m/z [M+H]⁺: 306.17, [M+Na]⁺: 328.15
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Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of Boc-(S)-3-Amino-(6-phenyl)-5-
hexenoic acid is not readily available in the literature. However, a plausible synthetic route can

be constructed based on established methods for the synthesis of chiral β-amino acids. The

following represents a general, multi-step synthetic workflow.
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Synthesis Workflow
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(6-phenyl)-5-hexenoic acid
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Caption: Representative synthetic workflow for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.

Step 1: Acylation of Chiral Auxiliary Cinnamic acid is coupled to a chiral auxiliary (e.g., an

Evans oxazolidinone) using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC)

or by conversion to the acid chloride followed by reaction with the lithiated auxiliary.

Step 2: Diastereoselective Conjugate Addition The resulting α,β-unsaturated N-acyl imide is

subjected to a diastereoselective conjugate addition of an amine equivalent. This is a critical

step for establishing the stereochemistry at the C3 position.

Step 3: Hydrolysis of the Auxiliary The chiral auxiliary is cleaved from the product of the

conjugate addition, typically under mild basic conditions (e.g., lithium hydroxide), to yield the

free chiral amino acid.
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Step 4: Boc Protection The free amine of the resulting (S)-3-Amino-(6-phenyl)-5-hexenoic acid

is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as

triethylamine or sodium bicarbonate in a suitable solvent system (e.g., dioxane/water or

THF/water).

Step 5: Purification The final product is purified by extraction and column chromatography on

silica gel to afford the pure Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.

Potential Applications in Drug Discovery
Unsaturated amino acids and their derivatives are of significant interest in drug discovery due

to their unique structural features, which can impart desirable pharmacological properties.

1. Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences

can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved

oral bioavailability, and constrained conformations that can lead to higher receptor affinity and

selectivity.

2. Enzyme Inhibitors: The structural motifs present in Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic
acid are found in various enzyme inhibitors. For instance, derivatives of unsaturated amino

acids have been investigated as inhibitors of proteases and kinases. The styryl group can

engage in π-π stacking interactions within enzyme active sites.

3. Neuroprotective Agents: Some studies on α,β-unsaturated carbonyl-based compounds have

shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase

(BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] While not directly

tested on the title compound, this suggests a potential avenue for investigation.
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Caption: Hypothetical workflow for the biological evaluation of derivatives.

Conclusion
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block with considerable

potential in the synthesis of novel therapeutic agents. While detailed experimental data for this

specific molecule is sparse in the public domain, its structural features suggest applications in

the development of peptidomimetics and enzyme inhibitors. Further research into its synthesis,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1276585?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characterization, and biological activity is warranted to fully explore its utility in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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